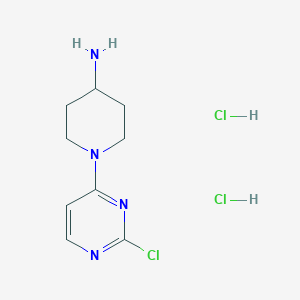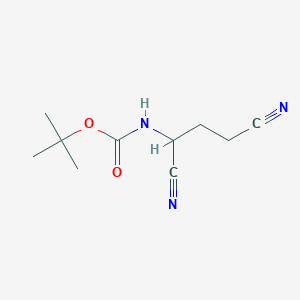
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride, also known as 2-Amino-3-methylsulfanylpropanoic acid hydrochloride or 2-Amino-3-methylthiopropanoic acid hydrochloride, is a naturally occurring organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and pharmaceuticals. It is an important intermediate in the synthesis of numerous drugs, including antibiotics, antifungals, and anti-inflammatory agents. It also has potential applications in the synthesis of polymers, surfactants, and other materials.
科学的研究の応用
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride has a variety of scientific research applications. It has been used in the synthesis of novel antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of polymers, surfactants, and other materials. In addition, it has been used in the synthesis of peptides, which can be used in the study of protein structure and function. Furthermore, it has been used in the synthesis of nucleosides, which can be used in the study of DNA and RNA structure and function.
作用機序
The mechanism of action of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is not well understood. However, it is believed to interact with proteins and other molecules in the cell in order to modulate their activity. It is believed that this interaction occurs through hydrogen bonding, electrostatic interactions, and covalent bonding. In addition, it is believed to interact with enzymes, receptors, and transporters in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride are not well understood. However, it is believed to modulate the activity of proteins and other molecules in the cell. It is also believed to interact with enzymes, receptors, and transporters in order to modulate their activity. In addition, it is believed to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
The main advantage of using (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride in lab experiments is that it is relatively easy to synthesize. It also has a wide range of applications in the fields of biochemistry, pharmacology, and pharmaceuticals. The main limitation of using this compound in lab experiments is that its mechanism of action is not well understood.
将来の方向性
There are a number of potential future directions for the use of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in the synthesis of novel drugs and materials. In addition, further research could be conducted into its potential use in the synthesis of peptides and nucleosides. Finally, further research could be conducted into its potential use in the synthesis of polymers, surfactants, and other materials.
合成法
The synthesis of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride can be achieved through several different methods. One method involves the reaction of 2-amino-3-methylthiopropanoic acid with hydrochloric acid. This reaction produces (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride, which can be isolated by crystallization. Another method involves the reaction of 2-amino-3-methylthiopropanoic acid with sodium hydroxide, followed by the addition of hydrochloric acid. This reaction also produces (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride, which can be isolated by crystallization.
特性
IUPAC Name |
(2S)-1-amino-3-methylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBWSDKBHSXQL-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@H](CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)


![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)

![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)


